Merafloxacin

Overview

Description

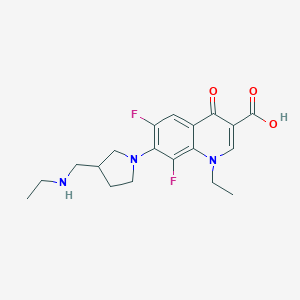

Merafloxacin is a fluoroquinolone antibacterial . It inhibits the pseudoknot formation which is necessary for the frameshift in the SARS-CoV-2 genome . It is considered a promising drug candidate for SARS-CoV-2 .

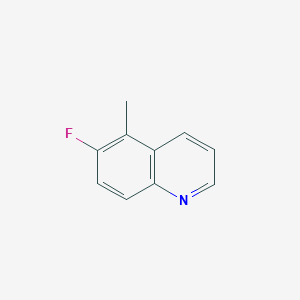

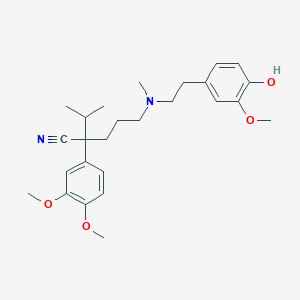

Molecular Structure Analysis

The molecular formula of Merafloxacin is C19H23F2N3O3 . The molar mass is 379.408 g·mol−1 . The IUPAC name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid .Scientific Research Applications

Antiviral Research Against SARS-CoV-2

Merafloxacin has been identified as a potent inhibitor of the −1 programmed ribosomal frameshifting (−1 PRF) which is a crucial step in the replication of SARS-CoV-2 . This discovery opens up new avenues for antiviral therapy, particularly as it relates to the current pandemic and potentially other beta-coronaviruses.

Inhibition of RNA Pseudoknot Formation

The drug’s ability to inhibit the formation of RNA pseudoknots, which are necessary for the frameshift in the SARS-CoV-2 genome, positions Merafloxacin as a promising candidate for disrupting the life cycle of the virus .

High-Throughput Screening for Antivirals

Merafloxacin was identified through high-throughput screening as a modulator of −1 PRF, demonstrating its potential as a lead compound in the development of new antiviral drugs .

Potential Treatment for Other Beta-Coronaviruses

Due to its robust inhibition of frameshifts that are similarly effective on other beta-coronaviruses, Merafloxacin could be a valuable tool in the fight against a broader range of coronavirus-related diseases .

Molecular Biology Research

In the field of molecular biology, Merafloxacin’s action on ribosomal frameshifting can be used to study the mechanisms of protein synthesis and viral gene expression, providing insights into the fundamental processes of cell biology .

Development of Antiviral Strategies

The proof-of-principle provided by Merafloxacin’s inhibition of SARS-CoV-2 replication in Vero E6 cells supports the concept of targeting −1 PRF as a plausible and effective antiviral strategy .

Drug Repurposing

Merafloxacin’s newfound application in virology suggests the potential for repurposing existing drugs, which can accelerate the development of treatments for emerging infectious diseases .

Educational Tool in Virology

Lastly, Merafloxacin can serve as an educational tool in virology and pharmacology courses, illustrating the process of drug discovery and the importance of molecular targets in the development of antiviral therapies .

Mechanism of Action

Target of Action

Merafloxacin, a fluoroquinolone antibacterial, primarily targets Type II DNA topoisomerase . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosome segregation. By inhibiting this enzyme, Merafloxacin can effectively halt the growth and proliferation of bacteria .

Mode of Action

Merafloxacin interacts with its target by binding to the DNA-topoisomerase II complex, preventing the re-ligation step of the DNA breakage-reunion process. This results in the formation of a “cleaved complex” , which leads to rapid cell death . Additionally, Merafloxacin has been found to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome .

Biochemical Pathways

The primary biochemical pathway affected by Merafloxacin is the DNA replication pathway. By inhibiting DNA topoisomerase II, Merafloxacin prevents the unwinding of supercoiled DNA, which is a necessary step in DNA replication . This inhibition effectively halts bacterial growth and proliferation. In the context of SARS-CoV-2, Merafloxacin disrupts the viral replication process by inhibiting the necessary frameshift in the viral genome .

Pharmacokinetics

Fluoroquinolones are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via renal and non-renal routes .

Result of Action

The primary result of Merafloxacin’s action is the inhibition of bacterial growth and proliferation, making it an effective antibacterial agent . In the context of SARS-CoV-2, Merafloxacin’s inhibition of the necessary frameshift in the viral genome can restrict viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antimicrobials like Merafloxacin. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the drug . For instance, certain fluoroquinolones are less active at lower temperatures . Understanding these factors is crucial for optimizing the use of antimicrobials and managing resistance.

Safety and Hazards

Merafloxacin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing . Protective equipment such as chemical impermeable gloves and adequate ventilation are recommended when handling Merafloxacin .

Future Directions

properties

IUPAC Name |

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYYCLWCHFVRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869517 | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Merafloxacin | |

CAS RN |

91188-00-0, 110013-21-3 | |

| Record name | Merafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

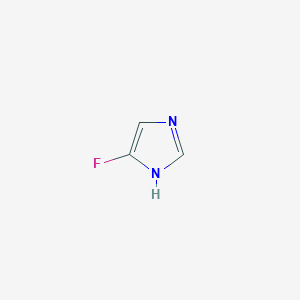

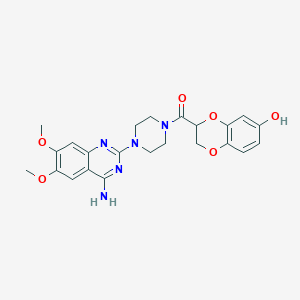

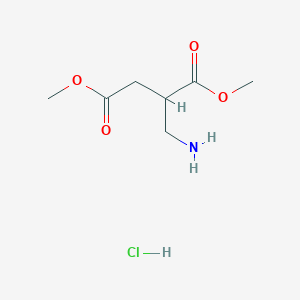

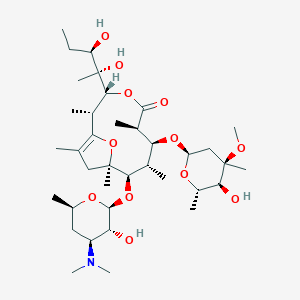

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

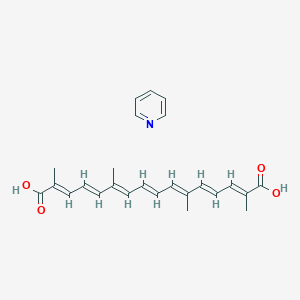

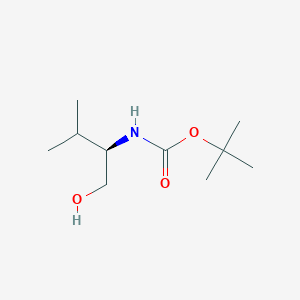

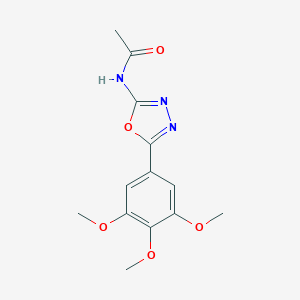

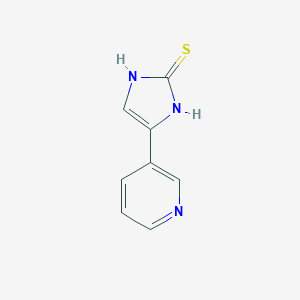

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.